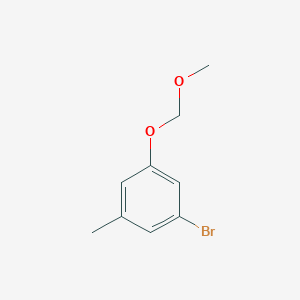

1-Bromo-3-(methoxymethoxy)-5-methylbenzene

Description

Properties

IUPAC Name |

1-bromo-3-(methoxymethoxy)-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-7-3-8(10)5-9(4-7)12-6-11-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFLOOUFGGECDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)OCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 Bromo 3 Methoxymethoxy 5 Methylbenzene

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-Bromo-3-(methoxymethoxy)-5-methylbenzene reveals several plausible disconnection points, guiding the design of a forward synthesis. The most logical precursor is 3-bromo-5-methylphenol (B1280546), which can be accessed from commercially available starting materials. The synthesis, therefore, hinges on two key transformations: the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether and the regioselective bromination of the aromatic ring.

The primary retrosynthetic disconnection involves the C-O bond of the MOM ether, leading back to 3-bromo-5-methylphenol and a methoxymethylating agent. A further disconnection of the C-Br bond points to 3-methyl-5-(methoxymethoxy)benzene as a potential precursor, which would then require a regioselective bromination. Alternatively, starting with 3-methylphenol (m-cresol), a sequence of bromination followed by etherification, or vice-versa, can be envisioned. The order of these steps is critical to achieving the desired 1,3,5-substitution pattern due to the directing effects of the substituents.

Classical and Established Preparative Routes

The classical synthesis of this compound typically involves a sequence of well-established reactions, prioritizing regiochemical control.

Regioselective Aromatic Bromination Strategies

The introduction of a bromine atom at the desired position on the aromatic ring is a pivotal step. The hydroxyl and methoxy (B1213986) groups are strongly activating and ortho-, para-directing, while the methyl group is a weaker ortho-, para-director. To achieve the 1-bromo-3-hydroxy-5-methyl substitution pattern, direct bromination of 3-methylphenol (m-cresol) would likely yield a mixture of products. A more controlled approach involves the bromination of a precursor where the directing groups favor substitution at the desired position. For instance, the bromination of 3,5-dimethoxyaniline (B133145) can be achieved, followed by a Sandmeyer reaction to replace the amino group with bromine, yielding 1-bromo-3,5-dimethoxybenzene (B32327) with high regioselectivity. guidechem.com

A common and effective method for the regioselective bromination of activated phenols is the use of N-bromosuccinimide (NBS) in a suitable solvent. researchgate.net The reaction conditions can be tuned to favor monobromination at the most electronically favored position.

Table 1: Regioselective Bromination of Phenolic Compounds

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,5-Dimethoxyaniline | NaNO₂, HBr, CuBr | Water | 0 to boiling | 55.8 | guidechem.com |

| Phenols | N-Bromosuccinimide | THF | Room Temp. | 70-100 | researchgate.net |

Introduction of the Methoxymethoxy Group via Etherification Reactions

The protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether is a common strategy to prevent unwanted side reactions in subsequent synthetic steps. This etherification is typically achieved by reacting the phenol (B47542) with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.

The choice of base and solvent is crucial for the efficient formation of the MOM ether. Common bases include N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH). The reaction is generally carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Table 2: Methoxymethylation (MOM Protection) of Phenols

| Phenolic Substrate | Reagents | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| Various Phenols | MeOCH₂Cl, NaH, n-Bu₄N⁺I⁻ | DMF | 24 - 72 h | 71 - 91 |

| Various Phenols | MeOCH₂Cl, NaH | DMF | 2 h | 74 - 96 |

Data compiled from a general survey of MOM protection methodologies.

Sequential Functionalization Approaches for Multisubstituted Arenes

The synthesis of 1,3,5-trisubstituted benzenes like the target molecule often relies on a carefully planned sequence of functional group introductions and manipulations. The directing effects of the substituents at each stage must be considered to ensure the correct regiochemistry of the final product.

A plausible sequential approach for this compound would start with a readily available disubstituted benzene (B151609), such as 3-bromotoluene (B146084). A one-pot C-H activation/borylation/oxidation sequence has been reported for the synthesis of 3-bromo-5-methylphenol from 3-bromotoluene in high yield. rsc.org This phenol can then be subjected to MOM protection as described in the previous section. This multi-step, one-pot reaction highlights an efficient strategy for constructing the 1,3,5-substitution pattern.

Advanced and Catalytic Synthetic Protocols

Modern synthetic chemistry has seen the development of more advanced and efficient methods for the formation of C-Br bonds, some of which could be applicable to the synthesis of this compound.

Transition-Metal Catalyzed Approaches to Aryl Halide Synthesis

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of aryl halides. These methods often proceed via C-H activation, offering a more atom-economical and direct route to the desired products compared to classical methods that may require pre-functionalized starting materials.

Palladium-catalyzed C-H arylation of electron-rich heteroarenes with aryl bromides has been demonstrated. nih.gov While a direct palladium-catalyzed bromination of a MOM-protected cresol (B1669610) is not widely reported, the principles of palladium-catalyzed C-H functionalization suggest its potential applicability. Such a reaction would likely involve a palladium catalyst, a bromine source, and an oxidant. The development of such a method could offer a more direct and efficient synthesis of the target molecule.

Chemo- and Regioselective Synthesis Optimization Studies

The primary challenge in the synthesis of this compound lies in the controlled, regioselective synthesis of its precursor, 3-bromo-5-methylphenol. The substitution pattern of the aromatic ring is critical, and achieving the desired 1,3,5-trisubstitution requires strategic synthetic design.

A notable one-pot C-H activation/borylation/oxidation sequence has been developed for the preparation of 3,5-disubstituted phenols, including 3-bromo-5-methylphenol, from commercially available 3-bromotoluene. nih.gov This method offers high regioselectivity and yield on a multigram scale. The process, which can be completed within a day under mild conditions, avoids the isolation of intermediates, thereby improving efficiency. nih.gov

The reaction proceeds via an initial iridium-catalyzed C-H borylation of 3-bromotoluene. The directing effects of the bromine and methyl substituents guide the borylation to the C5 position. Subsequent in-situ oxidation of the resulting boronic ester furnishes the desired 3-bromo-5-methylphenol. nih.gov

Once the precursor is obtained, the subsequent methoxymethylation of the phenolic hydroxyl group is generally a high-yielding and chemoselective reaction. Standard conditions for this transformation involve the use of a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). total-synthesis.com The high chemoselectivity of this step is attributed to the high nucleophilicity of the phenoxide ion, which is readily formed in the basic medium. total-synthesis.com

| Precursor Synthesis Step | Starting Material | Key Reagents | Product | Scale | Yield | Reference |

| C-H Activation/Borylation/Oxidation | 3-Bromotoluene | 1. Iridium catalyst 2. Borylating agent 3. Oxidizing agent | 3-Bromo-5-methylphenol | Multigram | High | nih.gov |

| Protection Step | Starting Material | Key Reagents | Product | Selectivity | Reference |

| Methoxymethylation | 3-Bromo-5-methylphenol | 1. MOM-Cl 2. DIPEA | This compound | High | total-synthesis.com |

Sustainable and Atom-Economical Methodologies in Compound Preparation

In line with the principles of green chemistry, efforts have been made to develop more sustainable and atom-economical methods for the synthesis of protected phenols like this compound. mit.edu A key focus has been on the methoxymethylation step, which traditionally uses toxic and carcinogenic reagents like MOM-Cl.

An innovative and greener approach is the electrochemical methoxymethylation of phenols. rsc.orgresearchgate.net This method avoids the use of hazardous reagents and instead employs electricity as a clean reagent. researchgate.net The electrochemical process often proceeds under ambient conditions, minimizes waste generation, and can lead to high product yields. researchgate.net Such methods represent a significant advancement in the sustainable synthesis of MOM ethers. rsc.orgresearchgate.net

Another strategy to enhance the sustainability of the synthesis is the use of catalytic methods. For instance, the generation of haloalkyl ethers from acetals and acid halides can be catalyzed by minute quantities (0.01 mol-%) of zinc(II) salts, achieving near-quantitative yields. organic-chemistry.org While this does not eliminate the use of haloalkylating agents, the catalytic nature of the reaction improves atom economy compared to stoichiometric approaches. organic-chemistry.org

The principles of atom economy also favor the one-pot synthesis of the precursor, 3-bromo-5-methylphenol, as it eliminates the need for purification of intermediates, thereby reducing solvent usage and waste generation. nih.gov

| Sustainable Approach | Methodology | Key Advantages | Reference |

| Green Methoxymethylation | Electrochemical synthesis | - Avoids toxic reagents- Uses electricity as a clean reagent- Ambient reaction conditions- Minimal waste | rsc.orgresearchgate.net |

| Catalytic Synthesis | Zinc(II) salt-catalyzed haloalkylation | - Low catalyst loading- High yields- Improved atom economy | organic-chemistry.org |

| Process Intensification | One-pot precursor synthesis | - No isolation of intermediates- Reduced solvent use- Less waste generation | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 Methoxymethoxy 5 Methylbenzene

Reactivity Profiles of the Aryl Bromide Moiety

Magnesium and Lithium Mediated Organometallic Reagent Formation (e.g., Grignard, Organolithium Reagents)

The presence of a bromine atom on the aromatic ring of 1-bromo-3-(methoxymethoxy)-5-methylbenzene allows for the formation of highly reactive organometallic species, such as Grignard and organolithium reagents. These intermediates are powerful nucleophiles and are instrumental in the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether, is expected to yield the corresponding Grignard reagent, (3-(methoxymethoxy)-5-methylphenyl)magnesium bromide. The MOM group is generally stable under the basic and nucleophilic conditions of Grignard reagent formation and subsequent reactions. google.com This stability is crucial for the successful application of this reagent in synthesis. The general conditions for Grignard reagent formation from aryl bromides are well-established and involve the use of activated magnesium turnings and an inert atmosphere to prevent quenching by moisture and oxygen. researchgate.netnih.gov

Organolithium Reagent Formation: Alternatively, treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, can lead to the formation of the corresponding aryllithium species, 3-(methoxymethoxy)-5-methylphenyllithium, via lithium-halogen exchange. organic-chemistry.org This reaction is typically rapid, even at low temperatures (e.g., -78 °C), and the rate of exchange is generally faster for aryl bromides than for chlorides. organic-chemistry.org The choice of solvent, often a mixture of ethers and alkanes, can influence the reactivity of the resulting organolithium reagent.

The following table outlines the expected conditions for the formation of these organometallic reagents, based on general procedures for similar substrates.

| Reagent Type | Reactants | Solvent | Typical Conditions | Expected Product |

| Grignard Reagent | This compound, Mg | Anhydrous THF or Et₂O | Reflux, inert atmosphere | (3-(methoxymethoxy)-5-methylphenyl)magnesium bromide |

| Organolithium Reagent | This compound, n-BuLi or t-BuLi | Anhydrous THF, hexanes | -78 °C to 0 °C, inert atmosphere | 3-(methoxymethoxy)-5-methylphenyllithium |

Electrophilic Aromatic Substitution Reactions with Activated Aromatics

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxymethoxy (-OMOM) and methyl (-CH₃) groups. Both are ortho, para-directing substituents. The bromine atom, while also an ortho, para-director, is a deactivating group. The directing effects of the -OMOM and -CH₃ groups are reinforcing, directing incoming electrophiles to the positions ortho to both substituents (C2 and C6) and para to one and ortho to the other (C4).

Given the steric hindrance from the existing substituents, electrophilic attack is most likely to occur at the C2, C4, and C6 positions. The powerful activating and directing effect of the -OMOM group would likely dominate, favoring substitution at the positions ortho to it.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully chosen to avoid cleavage of the acid-sensitive MOM group. google.com

The table below summarizes the expected major products for various electrophilic aromatic substitution reactions on this compound.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ (mild conditions) | 1-Bromo-2-nitro-3-(methoxymethoxy)-5-methylbenzene and 1-Bromo-4-nitro-3-(methoxymethoxy)-5-methylbenzene and 1-Bromo-6-nitro-3-(methoxymethoxy)-5-methylbenzene |

| Bromination | Br₂, FeBr₃ | 1,2-Dibromo-3-(methoxymethoxy)-5-methylbenzene and 1,4-Dibromo-3-(methoxymethoxy)-5-methylbenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ (mild conditions) | 2-Acyl-1-bromo-3-(methoxymethoxy)-5-methylbenzene and 4-Acyl-1-bromo-3-(methoxymethoxy)-5-methylbenzene |

Reductive Dehalogenation Pathways and Conditions

The bromine atom of this compound can be selectively removed through reductive dehalogenation. This transformation is valuable for introducing a hydrogen atom at a specific position after the bromine has served its synthetic purpose, for instance, as a blocking group or a handle for metalation.

A common method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation. This typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). These reactions are often carried out under neutral conditions, which are compatible with the MOM protecting group. Aryl bromides are generally reduced more readily than aryl chlorides under these conditions.

Alternative methods for reductive dehalogenation that could potentially be applied to this system include the use of radical-based reductions or hydride-donating reagents, although conditions would need to be selected to ensure the stability of the MOM ether.

The following table presents typical conditions for the reductive dehalogenation of aryl bromides.

| Method | Reagents and Conditions | Expected Product |

| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, MeOH, room temperature | 1-(methoxymethoxy)-3-methylbenzene |

| Radical Reduction | AIBN (initiator), Bu₃SnH, Toluene (B28343), reflux | 1-(methoxymethoxy)-3-methylbenzene |

Strategic Manipulation of the Methoxymethoxy Protecting Group

The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functionalities due to its stability under a range of conditions. google.com Its successful application in a synthetic sequence hinges on its selective removal and its compatibility with other transformations.

Selective Deprotection Conditions and Mechanistic Aspects

The MOM group is an acetal (B89532) and is therefore labile under acidic conditions. google.com Cleavage is typically achieved by treatment with an acid in a protic solvent. However, a variety of milder and more selective methods have been developed to deprotect MOM ethers, which is particularly important when other acid-sensitive functional groups are present in the molecule. organic-chemistry.org

Several reagents and conditions have been reported for the selective deprotection of MOM ethers, including:

Acidic Hydrolysis: Treatment with acids such as hydrochloric acid in methanol (B129727) or pyridinium (B92312) p-toluenesulfonate (PPTS). google.com

Lewis Acids: Reagents like zinc bromide (ZnBr₂), often in the presence of a soft nucleophile like a thiol, can effect deprotection. organic-chemistry.org

Bromine-Based Reagents: A combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) has been shown to selectively cleave MOM ethers under mild, non-acidic conditions.

The mechanism of acid-catalyzed deprotection involves protonation of the ether oxygen, followed by cleavage to form a hemiacetal and a resonance-stabilized oxonium ion, which is then hydrolyzed to the corresponding alcohol.

The table below provides a selection of reported conditions for the deprotection of MOM ethers.

| Reagent System | Solvent | Conditions | Reference |

| CBr₄ / PPh₃ | ClCH₂CH₂Cl | 40 °C | |

| ZnBr₂ / n-PrSH | CH₂Cl₂ | 0 °C to room temperature | organic-chemistry.org |

| Bismuth Triflate | THF / H₂O | Room temperature | (for a similar compound) |

Stability Considerations of the MOM Group in Multi-Step Synthesis

The stability of the MOM protecting group is a key factor in its widespread use. It is generally stable under a variety of conditions, including:

Basic conditions: It is resistant to strong bases such as organolithium reagents and Grignard reagents. google.com

Nucleophilic attack: It is not susceptible to attack by most nucleophiles. google.com

Many oxidizing and reducing agents: The MOM group is compatible with a range of common redox reagents. google.com

However, the MOM group is sensitive to acidic conditions and some Lewis acids. google.com Care must be taken during multi-step syntheses to avoid unintended deprotection. For example, in electrophilic aromatic substitution reactions that generate strong acids, the reaction conditions must be carefully controlled. The stability of the MOM group on an aromatic ring can be influenced by the electronic nature of the other substituents.

Influence of Aromatic Substitution Pattern on Reactivity

Electronic and Steric Directing Effects of Substituents on Aromatic Reactivity

The directing effects of the substituents in electrophilic aromatic substitution are paramount in determining the regioselectivity of reactions. These effects are a combination of induction and resonance.

Methoxymethoxy (–OCH₂OCH₃) Group: The methoxymethoxy (MOM) group is a strong activating group and an ortho, para-director. The oxygen atom directly attached to the aromatic ring possesses lone pairs of electrons that can be delocalized into the π-system of the ring through resonance. This donation of electron density significantly increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. While the oxygen atom is also electronegative and exerts an electron-withdrawing inductive effect, the resonance effect is dominant in activating the ring.

Methyl (–CH₃) Group: The methyl group is a weak activating group and an ortho, para-director. It donates electron density to the ring primarily through an inductive effect and hyperconjugation. This increases the electron density of the ring, making it more reactive towards electrophiles than benzene itself.

In this compound, the directing effects of the methoxymethoxy and methyl groups reinforce each other, both activating the positions ortho and para to them. Conversely, the bromo group also directs to its ortho and para positions. The positions C2, C4, and C6 are all activated by at least one of the activating groups.

Table 1: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -OCH₂OCH₃ | -I (withdrawing) | +R (donating) | Activating | ortho, para |

| -CH₃ | +I (donating) | Hyperconjugation | Activating | ortho, para |

| -Br | -I (withdrawing) | +R (donating) | Deactivating | ortho, para |

Regiochemical Control in Further Derivatizations and Functionalization

The regiochemistry of further derivatizations of this compound is a consequence of the competing and reinforcing directing effects of the existing substituents.

In electrophilic aromatic substitution reactions, the position of attack by an electrophile is determined by the net activation of the available sites. The C2, C4, and C6 positions are all activated. However, the methoxymethoxy group is a significantly stronger activating group than the methyl group. Therefore, it will exert the dominant directing influence. The positions ortho to the methoxymethoxy group (C2 and C4) are highly activated. The position para to the methoxymethoxy group is occupied by the bromo substituent. The methyl group also activates its ortho positions (C4/C6 and C2). The bromo group, being a deactivator, will have a lesser influence on the regioselectivity compared to the activating groups.

Considering the combined effects, the positions at C2 and C4 are the most nucleophilic due to the strong activating effect of the methoxymethoxy group, reinforced by the weaker activation from the methyl group. Steric hindrance from the methoxymethoxy group and the bromo group might play a role in favoring one position over the other, although the MOM group is not exceptionally bulky.

For metal-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, the bromine atom serves as a handle for functionalization. nih.gov This reaction allows for the formation of a new carbon-carbon bond at the C1 position, replacing the bromine atom with a variety of organic fragments. The reaction proceeds via an oxidative addition of the palladium catalyst to the carbon-bromine bond and is generally not directly influenced by the electronic directing effects of the other substituents in the same way as electrophilic substitution.

Another potential derivatization is ortho-lithiation . Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization. The methoxymethoxy group is a potent directed metalation group. Treatment with a strong base, such as an organolithium reagent, could lead to the selective deprotonation of one of the ortho positions (C2 or C4). The resulting aryllithium species can then be trapped with various electrophiles to introduce a new substituent with high regiocontrol. The bromine atom can also undergo lithium-halogen exchange, providing another pathway for functionalization at the C1 position.

Table 2: Predicted Regioselectivity of Reactions on this compound

| Reaction Type | Reagents | Predicted Major Product(s) | Controlling Factors |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | 2-Nitro-1-bromo-3-(methoxymethoxy)-5-methylbenzene and 4-Nitro-1-bromo-3-(methoxymethoxy)-5-methylbenzene | Strong ortho, para-directing effect of the -OCH₂OCH₃ group, reinforced by the -CH₃ group. |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | 1-Aryl-3-(methoxymethoxy)-5-methylbenzene | Position of the bromo substituent. nih.gov |

| Directed ortho-Lithiation | n-BuLi, then E⁺ | 2-Substituted-1-bromo-3-(methoxymethoxy)-5-methylbenzene and/or 4-Substituted-1-bromo-3-(methoxymethoxy)-5-methylbenzene | Directing ability of the -OCH₂OCH₃ group. |

Applications of 1 Bromo 3 Methoxymethoxy 5 Methylbenzene As a Key Synthetic Intermediate

Construction of Complex Organic Scaffolds and Architectures

The structural features of 1-Bromo-3-(methoxymethoxy)-5-methylbenzene make it a valuable precursor for the construction of more elaborate molecular frameworks. The bromine atom serves as a handle for cross-coupling reactions, while the MOM-protected phenol (B47542) allows for late-stage deprotection and further functionalization.

While specific examples detailing the use of this compound in the synthesis of advanced aromatic and heteroaromatic systems are not extensively documented in publicly available literature, its structure lends itself to such applications. The bromo- and methoxymethoxy-substituted toluene (B28343) can theoretically be employed in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions would enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to the construction of biaryls, polyaryls, and various heterocyclic systems. The MOM ether provides a stable protecting group for the phenolic oxygen under many coupling conditions and can be readily removed under acidic conditions to reveal the hydroxyl group for subsequent transformations.

The synthesis of macrocyclic and polycyclic compounds often relies on strategic bond-forming reactions to construct large ring systems or fused aromatic structures. Although direct literature precedents for this compound in this context are scarce, its potential is evident. For instance, it could serve as a monomeric unit in polymerization reactions or as a building block in multi-step syntheses leading to complex cyclic architectures. The bromine atom allows for the introduction of functionalities that can participate in intramolecular cyclization reactions.

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and for use in metabolic studies. This compound can serve as a precursor for the introduction of isotopic labels, such as deuterium (B1214612) or carbon-13. For example, the methyl group could potentially be labeled, or the aromatic ring could be deuterated. The subsequent use of this labeled compound in a reaction sequence would allow researchers to track the fate of the labeled positions, thereby providing insights into the mechanistic details of the transformation.

Development of Precursors for Speciality Chemicals and Fine Chemical Synthesis

In the realm of specialty and fine chemicals, which include materials for electronics, agrochemicals, and pigments, specifically functionalized aromatic compounds are of high importance. Chemical suppliers list this compound as a building block for organic synthesis, indicating its role as a precursor in these fields. chemicalbook.combldpharm.com Its unique substitution pattern could be exploited to synthesize molecules with specific electronic or optical properties.

Strategic Integration into Total Synthesis Campaigns of Natural Products and Analogues

The total synthesis of natural products often requires the use of highly functionalized and selectively protected building blocks. While no specific total synthesis has been reported that explicitly uses this compound, its structural motif is present in various natural products. A related compound, (3-bromo-4,5-dimethoxyphenyl)methanol, has been utilized in the synthesis of a naturally occurring dibrominated benzylbenzene diol. researchgate.net This suggests that this compound could be a valuable intermediate for the synthesis of phenolic natural products and their analogues, where the MOM group offers a distinct advantage for selective protection and deprotection strategies.

Exploration in Pharmaceutical Intermediate Synthesis and Drug Discovery Methodologies

The synthesis of pharmaceutical intermediates is a critical aspect of drug discovery and development. Halogenated compounds are frequently used in the preparation of active pharmaceutical ingredients (APIs). The bromine atom on this compound can be readily converted into other functional groups or used in coupling reactions to build the carbon skeleton of potential drug candidates. While direct application in the synthesis of a specific marketed drug is not documented, its availability from suppliers of pharmaceutical intermediates suggests its potential utility in this area. chemicalbook.com The core structure is a feature in molecules with biological activity; for instance, a related bromo-methoxy-methylbenzene derivative has been studied for its biological properties.

Utilization in Material Science Precursor Synthesis

The potential application of this compound as a precursor in material science lies in its ability to participate in various cross-coupling reactions. The carbon-bromine bond can be functionalized to create new carbon-carbon or carbon-heteroatom bonds, which are fundamental steps in the synthesis of functional organic materials. The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl, allowing for selective reactions at the brominated site before deprotection and further modification.

Hypothetically, this compound could be employed in the synthesis of precursors for materials such as:

OLEDs (Organic Light-Emitting Diodes): By participating in reactions like Suzuki or Buchwald-Hartwig couplings, it could form part of a larger conjugated molecule designed to have specific electroluminescent properties. The final deprotection of the MOM group could provide a site for tuning the electronic properties of the material.

Functional Polymers: The bromo-functionalized benzene (B151609) ring could be converted into a monomer and subsequently polymerized to create polymers with specific functionalities. The protected hydroxyl group could be unmasked post-polymerization to introduce polarity or hydrogen-bonding capabilities, influencing the polymer's solubility, thermal stability, or self-assembly characteristics.

Liquid Crystals: The rigid phenyl ring of the compound could serve as a core mesogenic unit. Elaboration of the structure through coupling reactions could lead to the formation of rod-like or disc-like molecules characteristic of liquid crystalline materials.

Despite these theoretical applications, the absence of concrete research data, including reaction conditions, yields, and characterization of the resulting material precursors, prevents a detailed discussion and the creation of informative data tables as requested. Extensive searches have not yielded specific instances of this compound being used for these purposes in peer-reviewed journals or patents. Therefore, a comprehensive and scientifically detailed account of its role in material science precursor synthesis cannot be provided at this time.

Advanced Spectroscopic and Spectrometric Methodologies for Research on 1 Bromo 3 Methoxymethoxy 5 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 1-Bromo-3-(methoxymethoxy)-5-methylbenzene in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In ¹H NMR, the aromatic protons are expected to appear as distinct signals in the aromatic region (~6.8-7.5 ppm). The three non-equivalent aromatic protons on the 1,3,5-substituted ring will likely present as finely split singlets or multiplets depending on the coupling constants. The methylene (B1212753) protons of the methoxymethoxy group (-O-CH₂-O-) are anticipated to produce a singlet around 5.0-5.5 ppm. libretexts.org The methyl protons of the methoxy (B1213986) group (-O-CH₃) will appear as a singlet further upfield, typically around 3.4-3.7 ppm, while the protons of the methyl group attached to the benzene (B151609) ring will also be a singlet, expected in the range of 2.2-2.5 ppm. libretexts.org

In ¹³C NMR, each unique carbon atom in the molecule will generate a distinct signal. The carbon atom bonded to bromine (C-Br) is expected to be observed around 120-125 ppm. The carbons of the aromatic ring will resonate between approximately 110 and 160 ppm, with the carbon attached to the methoxymethoxy group appearing at the lower field (more deshielded) end of this range. The methylene carbon of the acetal (B89532) (-O-CH₂-O-) typically appears around 90-95 ppm. The methoxy carbon (-O-CH₃) signal is expected around 55-60 ppm, and the methyl group carbon on the ring will be found at approximately 20-25 ppm. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and substitution patterns.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ar-H (positions 2, 4, 6) | 6.8 - 7.5 | - |

| Ar-C H | - | 115 - 125 |

| Ar-C -Br | - | ~122 |

| Ar-C -CH₃ | - | ~140 |

| Ar-C -O | - | ~158 |

| -O-C H₂-O- | ~5.2 | ~94 |

| -O-C H₃ | ~3.5 | ~56 |

| Ar-C H₃ | ~2.3 | ~21 |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To confirm the precise connectivity of atoms within this compound, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would verify the coupling between adjacent protons. For this specific molecule, COSY would primarily show correlations between the aromatic protons, helping to definitively assign their positions relative to one another based on their through-bond coupling patterns (meta-coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to unambiguously assign the carbon signals for each protonated carbon. For instance, it would link the proton signal at ~2.3 ppm to the carbon signal at ~21 ppm, confirming their identity as the Ar-CH₃ group. Similarly, it would connect the signals for the methylene and methoxy protons to their respective carbon signals.

A correlation from the methylene protons (-O-CH₂-O-) to the aromatic carbon to which the group is attached (C3), confirming the ether linkage.

Correlations from the aromatic protons to neighboring carbons, which would confirm the 1,3,5-substitution pattern. For example, the proton at C2 would show correlations to C4, C6, and the carbon of the methyl group (C5).

A correlation from the methyl protons (on C5) to the aromatic carbons C4, C6, and C5.

The methoxymethoxy group in this compound is not conformationally rigid. Rotation around the Ar-O and O-CH₂ bonds can be studied using Dynamic NMR (DNMR) techniques, often by acquiring spectra at variable temperatures (VT-NMR). exlibrisgroup.comlibretexts.org At room temperature, the rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals for the methoxymethoxy protons. libretexts.org However, upon cooling, the rate of this rotation could decrease significantly. If the energy barrier to rotation is sufficiently high, this could lead to the observation of signal broadening, and eventually, the splitting of signals into distinct resonances for different conformers at the coalescence temperature. plos.orgacs.org Such studies can provide quantitative data on the energy barriers (ΔG‡) associated with these conformational changes. exlibrisgroup.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. It provides a highly accurate mass measurement, allowing for the determination of the precise molecular formula. The calculated exact mass for the molecular formula C₉H₁₁BrO₂ is 229.99424 Da. nih.gov

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of one bromine atom, the spectrum will exhibit two peaks of nearly equal intensity separated by 2 mass units (m/z and m/z+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. nih.gov

Fragmentation analysis provides structural information. In electron ionization (EI) mass spectrometry, the molecular ion can break apart in predictable ways. whitman.edusavemyexams.com Key fragmentation pathways for this compound would likely include:

Loss of the methoxymethyl radical (•CH₂OCH₃): This would result in a brominated phenoxy cation.

Loss of a bromine atom (•Br): This would yield a cation with m/z corresponding to the rest of the molecule.

Alpha-cleavage of the ether: Cleavage of the C-O bond could lead to the formation of a methoxymethyl cation (CH₃OCH₂⁺) at m/z 45.

Cleavage within the acetal: Loss of formaldehyde (B43269) (CH₂O) from the methoxymethyl group is another possible fragmentation.

Table 2: Predicted HRMS Data and Fragments for C₉H₁₁BrO₂ Based on the molecular formula and common fragmentation patterns for brominated aromatics and ethers. nih.govacs.orguni.lu

| Ion/Fragment | Formula | Predicted Monoisotopic m/z | Notes |

| [M]⁺ | [C₉H₁₁⁷⁹BrO₂]⁺ | 229.99424 | Molecular ion (⁷⁹Br isotope) |

| [M+2]⁺ | [C₉H₁₁⁸¹BrO₂]⁺ | 231.99219 | Molecular ion (⁸¹Br isotope) |

| [M-CH₃O]⁺ | [C₈H₈⁷⁹BrO]⁺ | 198.97348 | Loss of a methoxy radical |

| [M-CH₂OCH₃]⁺ | [C₇H₆⁷⁹BrO]⁺ | 184.96293 | Loss of methoxymethyl radical |

| [M-Br]⁺ | [C₉H₁₁O₂]⁺ | 151.07590 | Loss of a bromine radical |

| [CH₃OCH₂]⁺ | [C₂H₅O]⁺ | 45.03348 | Methoxymethyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. optica.org

C-O Stretching: The most prominent feature in the IR spectrum for an ether is the strong C-O stretching absorption. For an aryl alkyl ether like this one, strong bands are expected in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. nist.gov

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring will appear as a series of absorptions in the 1450-1600 cm⁻¹ region. tandfonline.comacs.org The substitution pattern on the benzene ring (1,3,5-trisubstituted) gives rise to characteristic overtone/combination bands in the 1600-2000 cm⁻¹ region and C-H out-of-plane bending bands between 690-900 cm⁻¹. tandfonline.com

C-H Stretching: Aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching will appear at slightly higher wavenumbers, just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). aip.org

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear as a weak to medium absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-Br bond, which are often strong in Raman spectra. These techniques are also valuable for monitoring reactions, such as the formation or cleavage of the methoxymethoxy protecting group, by observing the appearance or disappearance of the characteristic C-O stretching bands.

Table 3: Predicted Principal Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

| C-H Stretch | Aromatic | 3010 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1370 - 1470 | Medium |

| C-O Stretch | Aryl-O, O-Alkyl | 1020 - 1275 | Strong |

| C-H Out-of-Plane Bend | Aromatic | 690 - 900 | Strong |

| C-Br Stretch | Aryl-Br | 500 - 600 | Medium-Weak |

X-ray Crystallography for Definitive Solid-State Structural Elucidation of Derivatives and Co-crystals

X-ray crystallography provides the most definitive and unambiguous structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique would yield exact bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there is no publicly available crystal structure for this compound. To perform this analysis, a suitable single crystal of the compound or a derivative would need to be grown. If the parent compound does not readily form high-quality crystals, derivatization to a more crystalline solid or the formation of a co-crystal could be explored. The resulting crystal structure would confirm the substitution pattern on the benzene ring and reveal the preferred conformation of the methoxymethoxy group in the solid state, providing valuable data to compare with computational models and the dynamic behavior observed in solution by NMR.

Chiroptical Spectroscopic Methods for Enantiomeric Purity (if chiral derivatives are relevant)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. However, chiroptical methods would become highly relevant if chiral derivatives were synthesized. saschirality.org

The methoxymethoxy group is an acetal. It is possible to create chiral analogues by, for example, synthesizing the acetal from a chiral alcohol instead of methanol (B129727). sioc-journal.cn In such a case, a pair of diastereomers or enantiomers would be formed. Chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be essential for the analysis of these chiral derivatives. cas.cz

Enantiomeric Purity: These techniques can distinguish between enantiomers, which is not possible with most other spectroscopic methods. saschirality.org The magnitude of the circular dichroism signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a powerful tool for quality control in asymmetric synthesis. nih.gov

Absolute Configuration: By comparing the experimentally measured ECD or VCD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of a chiral center can be determined non-destructively. nih.govmertenlab.de This is a crucial step in the characterization of any new chiral molecule.

Theoretical and Computational Chemistry Research on 1 Bromo 3 Methoxymethoxy 5 Methylbenzene

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. mdpi.comuchicago.edu These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

For 1-Bromo-3-(methoxymethoxy)-5-methylbenzene, a typical study would begin with geometry optimization, where the molecule's most stable three-dimensional structure is calculated. Functionals like B3LYP combined with basis sets such as 6-311+G(d,p) are commonly employed for this purpose, providing a good balance between accuracy and computational cost for substituted benzenes. acs.orgnih.gov

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. acs.org A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. Analysis of the molecular orbitals themselves reveals where the electron density is concentrated. In this molecule, the HOMO is expected to have significant contributions from the electron-rich aromatic ring and the oxygen atoms of the methoxymethyl group, while the LUMO is likely to be distributed across the aromatic ring with influence from the electronegative bromine atom. These calculations provide a quantitative picture of the electron-donating and -withdrawing effects of the substituents. scirp.org

Table 6.1.1: Predicted Electronic Properties of this compound (Note: These are illustrative values based on typical DFT calculations for similar substituted benzenes and are not from a direct experimental or published computational study on this specific molecule.)

| Parameter | Predicted Value | Computational Method | Significance |

|---|---|---|---|

| HOMO Energy | -6.5 eV | B3LYP/6-311+G(d,p) | Indicates the energy of the outermost electrons; related to ionization potential. |

| LUMO Energy | -1.2 eV | B3LYP/6-311+G(d,p) | Indicates the energy of the lowest energy state for an added electron; related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311+G(d,p) | Relates to chemical reactivity and the energy required for electronic excitation. |

| Dipole Moment | 2.1 Debye | B3LYP/6-311+G(d,p) | Measures the overall polarity of the molecule, arising from the vector sum of bond dipoles. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a specific environment, such as in a solvent at a particular temperature and pressure. nih.govyoutube.com

For this compound, a key application of MD is the exploration of its conformational landscape. The methoxymethyl (MOM) group has rotational freedom around the C-O bonds. MD simulations can reveal the preferred orientations (conformers) of this group relative to the benzene (B151609) ring and the energetic barriers between these conformers. This is crucial for understanding how the molecule's shape fluctuates in solution.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating one or more molecules of this compound in a solvent box (e.g., water or a nonpolar solvent like hexane), one can observe how the solute molecules interact with the solvent and with each other. acs.orgyoutube.com These simulations can quantify properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. This provides a detailed picture of the solvation shell and the nature of non-covalent interactions, such as hydrogen bonding (if applicable) and van der Waals forces. acs.org

Table 6.2.1: Illustrative Conformational Analysis Data (Note: This data is hypothetical, representing the type of output from an MD simulation.)

| Dihedral Angle | Most Populated Angle (degrees) | Relative Energy (kcal/mol) | Significance |

|---|---|---|---|

| C(ring)-O-CH₂-O | ~180° (anti-periplanar) | 0.0 (Global Minimum) | Defines the primary orientation of the MOM ether chain. |

| C(ring)-O-CH₂-O | ~±60° (gauche) | 1.5 | Represents a less stable, but accessible, conformation. |

| O-CH₂-O-CH₃ | ~180° (anti-periplanar) | 0.0 (Global Minimum) | Defines the orientation of the terminal methyl group. |

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry offers highly reliable methods for predicting spectroscopic data, which can be used to interpret or verify experimental spectra. arxiv.org DFT calculations are particularly powerful for predicting Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). nih.govacs.org

To predict the ¹³C and ¹H NMR spectra, one would perform a Gauge-Including Atomic Orbital (GIAO) calculation on the optimized geometry of this compound. nih.gov This method calculates the magnetic shielding tensors for each nucleus. These shieldings are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. acs.org The accuracy of these predictions is often high enough to distinguish between isomers and assign specific peaks to individual atoms in the molecule. acs.orgacs.orgresearchgate.net

Similarly, vibrational frequencies corresponding to IR and Raman spectra can be predicted by calculating the second derivatives of the energy with respect to atomic positions. amazonaws.com This analysis yields a set of vibrational modes and their corresponding frequencies. acs.org While the calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using empirical scaling factors to achieve excellent agreement with experiment. nih.gov This allows for the confident assignment of specific bands in an experimental IR or Raman spectrum to particular molecular motions, such as C-H stretches, C=C ring vibrations, or C-Br stretches.

Table 6.3.1: Predicted ¹³C NMR Chemical Shifts (Illustrative) (Note: Values are hypothetical, based on typical DFT-GIAO predictions for similar structures, referenced to TMS.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Computational Method |

|---|---|---|

| C-Br | 123.5 | B3LYP/cc-pVTZ (GIAO) |

| C-OMOM | 158.0 | B3LYP/cc-pVTZ (GIAO) |

| C-CH₃ | 140.2 | B3LYP/cc-pVTZ (GIAO) |

| C-H (ortho to Br) | 115.8 | B3LYP/cc-pVTZ (GIAO) |

| C-H (ortho to OMOM) | 122.1 | B3LYP/cc-pVTZ (GIAO) |

| -O-CH₂-O- | 94.5 | B3LYP/cc-pVTZ (GIAO) |

| -O-CH₃ | 56.1 | B3LYP/cc-pVTZ (GIAO) |

| Ar-CH₃ | 21.3 | B3LYP/cc-pVTZ (GIAO) |

Computational Elucidation of Reaction Mechanisms, Transition States, and Reaction Pathways

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For this compound, this could involve studying reactions typical for aryl bromides, such as Suzuki couplings or the formation of Grignard reagents. nih.govrsc.orgyoutube.com

Using DFT, chemists can map the entire potential energy surface of a reaction. This involves locating the structures of all reactants, products, intermediates, and, most importantly, the transition states (TS). A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier and, therefore, its rate. rsc.org

For example, in a Suzuki coupling reaction, calculations could be used to model the key steps: oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with a boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst. organic-chemistry.orgmdpi.comresearchgate.net By calculating the energies of the transition states for each step, one can identify the rate-determining step of the catalytic cycle. rsc.org Similarly, studying the formation of a Grignard reagent would involve modeling the interaction of the aryl bromide with magnesium metal. researchgate.netrsc.orgillinois.edu These studies provide a molecular-level understanding of the reaction that is often impossible to obtain through experiment alone.

Table 6.4.1: Hypothetical Energy Profile for a Suzuki Coupling Step (Note: Data is illustrative for the oxidative addition step.)

| Species | Description | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Reactants | Aryl Bromide + Pd(0) Catalyst | 0.0 | DFT (e.g., B3LYP-D3) |

| Transition State (TS) | Pd inserting into the C-Br bond | +15.5 | DFT (e.g., B3LYP-D3) |

| Product | Oxidative Addition Adduct | -5.2 | DFT (e.g., B3LYP-D3) |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity or other properties of a series of related compounds. bohrium.com The core principle is to find a mathematical correlation between a set of calculated molecular properties (descriptors) and an observed property, such as a reaction rate or equilibrium constant. dntb.gov.uaucr.edu

To build a QSRR model relevant to this compound, one would first define a training set of similar substituted aromatic compounds for which experimental reactivity data is available. For each molecule in the set, a wide range of quantum chemical descriptors would be calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices). mdpi.comnih.gov

Using statistical methods like Partial Least Squares (PLS) regression or Artificial Neural Networks (ANN), a model is built that links these descriptors to the observed reactivity. mdpi.comnih.gov Once a statistically robust model is validated, it can be used to predict the reactivity of new compounds, such as this compound, without needing to perform the experiment. This approach is highly efficient for screening large numbers of potential reactants.

Table 6.5.1: Example Molecular Descriptors for QSRR Modeling

| Descriptor Class | Example Descriptor | Relevance to Reactivity |

|---|---|---|

| Electronic | Mulliken Charge on C-Br | Relates to the electrophilicity/nucleophilicity of the reaction site. |

| Electronic | HOMO-LUMO Gap | Correlates with general chemical stability and polarizability. |

| Steric | Molecular Volume | Accounts for steric hindrance around the reaction center. |

| Thermodynamic | Enthalpy of Formation | Relates to the overall stability of the molecule. |

Rational Design of Derivatives with Modified Reactivity or Selectivity

Building upon the methods described above, computational chemistry is a cornerstone of rational design. patsnap.comnih.gov If the goal is to create a derivative of this compound with specific properties—for example, increased reactivity in a cross-coupling reaction or altered selectivity—computational tools can guide the synthesis process. nih.govmdpi.com

The process begins with the parent molecule as a scaffold. A medicinal or materials chemist might propose a series of virtual modifications, such as changing the methyl group to an ethyl or trifluoromethyl group, or moving the substituents to different positions on the ring. Computational methods are then used to predict how these structural changes would affect the desired property. rsc.org

For instance, DFT calculations could predict how a new substituent would alter the HOMO-LUMO gap or the charge distribution on the aromatic ring, thereby influencing its reactivity. nih.gov Reaction mechanism calculations could be performed on the most promising candidates to predict their activation energies. This in silico screening process allows researchers to prioritize the most promising derivatives for actual laboratory synthesis, saving significant time and resources by avoiding the creation of molecules unlikely to have the desired characteristics.

Table 6.6.1: In Silico Screening of Virtual Derivatives (Note: Data is hypothetical, illustrating a design strategy to enhance reactivity.)

| Derivative Modification | Predicted Effect | Rationale |

|---|---|---|

| Replace -CH₃ with -CF₃ | Increased reactivity in nucleophilic attack | The strongly electron-withdrawing CF₃ group lowers the LUMO energy, making the ring more electrophilic. |

| Replace -OMOM with -OCH₃ | Slightly decreased electron-donating strength | Simplifies the structure while maintaining ether character; allows for fine-tuning of electronic properties. |

| Add a nitro group (-NO₂) para to Bromine | Significantly increased reactivity in Suzuki coupling | The powerful electron-withdrawing nitro group facilitates the oxidative addition step. |

Emerging Research Frontiers and Future Directions for 1 Bromo 3 Methoxymethoxy 5 Methylbenzene Research

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The bromine atom of 1-Bromo-3-(methoxymethoxy)-5-methylbenzene is the primary site for carbon-carbon and carbon-heteroatom bond formation, most commonly via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. However, the substitution pattern of the molecule, with groups at both positions ortho to the bromine, presents a significant steric challenge that can hinder reactivity. Future research is intensely focused on developing new catalytic systems that can overcome this steric impediment.

A key area of development is the design of sophisticated phosphine (B1218219) ligands. For extremely sterically demanding couplings, such as those involving di-ortho-substituted aryl halides, traditional ligands can be ineffective. Advanced ligands, such as BI-DIME and AntPhos, have shown excellent reactivity for tetra-ortho-substituted biaryl coupling by creating a specific coordination environment around the palladium center that facilitates the difficult reductive elimination step. rsc.org The application of such catalysts to substrates like this compound is a promising direction for synthesizing highly congested biaryl compounds. Another approach bypasses the need for external ligands altogether by using substrates that can form a palladacyclic intermediate. For instance, systems where a nearby heteroatom, like the nitrogen in a benzothiazole (B30560) ring, can coordinate to the palladium have been shown to facilitate Suzuki coupling of sterically hindered aryl bromides. nih.gov While the MOM-ether oxygen is a poor coordinator, this principle could inspire novel strategies for intramolecularly assisted catalysis.

The table below illustrates a comparison of different catalytic approaches for sterically hindered aryl bromides, highlighting the trend towards specialized ligands for improved performance.

| Catalyst System | Ligand | Key Feature | Relevance for this compound |

| Traditional | PPh₃ (Triphenylphosphine) | General purpose, widely available | Low to moderate yields due to steric hindrance. |

| Buchwald Ligands | SPhos, XPhos | Bulky, electron-rich monophosphines | Improved yields for hindered systems, facilitates C-N and C-O coupling. |

| Specialized Ligands | AntPhos | Rigid backbone, unique coordination | Overcomes severe steric hindrance, enabling previously difficult aryl-alkyl couplings. rsc.org |

| Ligand-Free | Palladacycle formation | Intramolecular assistance from substrate | Potential for high efficiency if a directing group is incorporated near the bromide. nih.gov |

Future work will likely focus on catalysts that offer higher turnover numbers, operate at lower temperatures, and exhibit broader functional group tolerance, further expanding the synthetic utility of sterically encumbered building blocks.

Integration into Continuous Flow Chemistry and Microreactor Technology for Scalable Synthesis

A significant frontier in chemical synthesis is the transition from traditional batch processing to continuous flow manufacturing. This technology offers superior control over reaction parameters, enhanced safety, and improved scalability. For reactions involving this compound, particularly those that generate highly reactive or unstable intermediates, flow chemistry presents a transformative opportunity.

A prime example is the generation of organometallic reagents via halogen-metal exchange. The reaction of the aryl bromide with organolithium reagents (like n-BuLi or sec-BuLi) or magnesium metal produces highly reactive aryllithium or Grignard reagents. nih.govfraunhofer.de In batch reactors, these reactions are often plagued by poor temperature control (exotherms) and difficulties with mixing, leading to side reactions and requiring cryogenic temperatures (-78 °C). acs.org Microreactors enable rapid mixing and feature a high surface-area-to-volume ratio, allowing for efficient heat dissipation. fraunhofer.dechemicalprocessing.com This allows bromine-lithium exchange to be performed safely at much higher temperatures (e.g., -20 °C or even ambient temperature) with residence times of seconds to minutes, immediately followed by reaction with an electrophile in a subsequent reaction coil. nih.govnih.govresearchgate.net This process minimizes the decomposition of the reactive intermediate and improves product purity and yield. chemicalprocessing.comfraunhofer.de

The advantages of flow chemistry for such transformations are summarized in the table below.

| Parameter | Batch Processing | Continuous Flow Processing |

| Reaction Time | Hours | Seconds to Minutes nih.gov |

| Operating Temperature | Often cryogenic (-78 °C) acs.org | Often elevated (-20 °C to 25 °C) nih.govacs.org |

| Safety | Poor heat dissipation, risk of thermal runaway | Excellent heat transfer, enhanced safety fraunhofer.de |

| Scalability | Difficult, requires large specialized reactors | Straightforward by operating for longer times or numbering-up reactors fraunhofer.de |

| Intermediate Handling | Intermediate generated and stored, risk of decomposition | Intermediate generated and used in situ immediately nih.gov |

Future research will focus on integrating multi-step sequences into a single, automated flow platform. For this compound, one could envision a flow sequence involving (a) Grignard formation, (b) a subsequent cross-coupling reaction, and (c) an in-line purification step, providing a streamlined and highly efficient route to complex target molecules.

Photoredox and Electrochemical Approaches to Aryl Functionalization

In recent years, photoredox and electrochemical catalysis have emerged as powerful methods for forging chemical bonds under exceptionally mild conditions. These techniques utilize visible light or electric current to generate highly reactive radical intermediates that can participate in transformations not easily accessible through traditional thermal methods. This represents a major research frontier for the functionalization of aryl halides like this compound.

A particularly impactful development is the merger of nickel catalysis with photoredox catalysis. nih.gov In this dual catalytic system, a photosensitizer (e.g., an iridium or organic dye complex) absorbs light and engages in single-electron transfer (SET) to generate a radical species, while a nickel catalyst independently activates the aryl bromide. nih.govnih.gov This approach has enabled a wide range of C(sp²)–C(sp³) cross-couplings that were previously challenging. For example, alkyl radicals generated from carboxylic acids, alkyl boron reagents, or even abundant alcohols can be coupled with aryl bromides. nih.govnih.govacs.org The mild, often room-temperature conditions are highly tolerant of sensitive functional groups, such as the MOM ether present in the title compound.

Furthermore, photoredox catalysis can activate the alkoxyarene portion of the molecule. Research has shown that electron-rich arenes can undergo distal C-H functionalization through the generation of a cyclohexadienyl radical intermediate, allowing for the introduction of new functional groups at positions meta or para to the activating alkoxy group. rsc.orgnih.govresearchgate.net This opens up the possibility of functionalizing the C-H bonds of the aromatic ring of this compound, complementary to the cross-coupling at the C-Br bond.

Bio-Catalytic and Enzyme-Mediated Transformations Involving Aryl Halides

The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry, offering unparalleled selectivity under mild, aqueous conditions. While the application of biocatalysis to synthetic intermediates like this compound is still an emerging field, it holds immense future potential.

One area of active research is enzymatic dehalogenation. Nature has evolved a diverse collection of dehalogenase enzymes that can cleave carbon-halogen bonds through various mechanisms (oxidative, reductive, or hydrolytic). nih.govnih.govacs.org While many known dehalogenases act on aliphatic halides or pollutants, the principles of directed evolution could be used to engineer novel enzymes capable of selectively removing the bromine from an aryl bromide, potentially as a traceless directing group or to reveal a C-H bond for subsequent functionalization.

Another promising frontier is biocatalytic amination. Transaminases are enzymes that can install an amino group onto a ketone or aldehyde with high enantioselectivity. researchgate.net While this does not directly apply to the aryl bromide, a synthetic sequence could involve converting the bromo-arene into a ketone (e.g., via a Grignard reaction followed by acylation), which could then be a substrate for a transaminase to produce a chiral amine—a highly valuable moiety in pharmaceuticals. Future research will focus on expanding the substrate scope of known enzymes and discovering new biocatalysts for reactions that are challenging to achieve with traditional chemical methods.

Development of Smart Protecting Group Strategies Building on MOM Chemistry

The methoxymethyl (MOM) ether is a classic protecting group for phenols, prized for its stability to a wide range of nucleophilic and basic conditions while being readily cleaved by acid. rsc.org However, the synthesis of increasingly complex molecules requires a suite of protecting groups that can be removed selectively under different, non-interfering conditions—a concept known as orthogonal protection. bham.ac.ukthieme-connect.defiveable.me

Future research will focus on integrating the MOM group into more sophisticated orthogonal strategies. Since the MOM group is acid-labile, it can be used in concert with other groups that are removed under completely different conditions. For example:

Base-Labile Groups: An acetate (B1210297) or Fmoc group could be used elsewhere in the molecule and removed with base, leaving the MOM group intact. thieme-connect.de

Fluoride-Labile Groups: Silyl ethers (e.g., TBS, TIPS) are commonly removed with a fluoride (B91410) source like TBAF, which is orthogonal to the acid-cleaved MOM group. thieme-connect.de

Hydrogenolysis-Labile Groups: A benzyl (B1604629) (Bn) or Cbz group can be removed by catalytic hydrogenation, conditions under which the MOM group is stable.

A "smart" protecting group strategy would involve the careful selection of an orthogonal set to allow for the sequential unmasking of different functional groups in a complex molecule, enabling precise, site-selective transformations. The development of new protecting groups and milder, more selective deprotection conditions for existing ones remains a vibrant area of research. nih.gov

Potential in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry looks beyond the covalent bond to study how molecules interact and organize into larger, functional assemblies through non-covalent forces. This compound possesses several features that make it an intriguing candidate for study in crystal engineering and self-assembly.

The most significant feature is the bromine atom, which can act as a halogen bond donor . wikipedia.org A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis basic site (like an oxygen or nitrogen atom). wikipedia.orgwiley-vch.de The strength of this interaction increases down the periodic table (F < Cl < Br < I). The bromine on the title compound can therefore direct the assembly of crystal lattices by forming specific contacts with halogen bond acceptors. nih.gov

Simultaneously, the two oxygen atoms of the MOM ether group can act as halogen bond acceptors or hydrogen bond acceptors. nih.gov This dual nature allows for the formation of complex, predictable supramolecular networks. The aromatic ring itself can participate in π-π stacking interactions. By tuning the substitution pattern on related molecules, chemists can control these intermolecular forces to design materials with specific topologies and properties, a key goal of crystal engineering.

Green Chemistry Innovations for Sustainable Production and Utilization

Green chemistry principles aim to make chemical processes more environmentally benign by reducing waste, minimizing hazards, and improving energy efficiency. The synthesis and use of this compound can be improved through several green innovations.

Safer Reagents: The protection step to form the MOM ether typically uses chloromethyl methyl ether (MOM-Cl), a potent and regulated carcinogen. nih.gov A key research goal is to develop safer and greener alternatives. Using dimethoxymethane (B151124) with a catalytic amount of a Lewis or Brønsted acid is a more benign method for introducing the MOM group. rsc.org

Atom Economy: Cross-coupling reactions are inherently more atom-economical than classical methods that require stoichiometric organometallic reagents. Future developments in C-H activation, where an aryl bromide could be coupled directly with an unfunctionalized C-H bond, would represent a significant advance by eliminating the need for pre-functionalized coupling partners and reducing waste. acs.org

Biocatalysis: The use of enzymes (Section 7.4) in aqueous media at ambient temperature represents the ultimate green catalytic system, avoiding harsh reagents and organic solvents. nih.govresearchgate.net

The continuous pursuit of these innovations will ensure that valuable building blocks like this compound can be produced and utilized in a manner that is both economically viable and environmentally sustainable.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Bromo-3-(methoxymethoxy)-5-methylbenzene to minimize side reactions?

- Methodological Answer : Synthesis optimization involves a multi-step approach:

- Step 1 : Use electrophilic aromatic substitution (EAS) with controlled stoichiometry to introduce bromine and methoxymethoxy groups sequentially. Monitor regioselectivity using in situ NMR to track intermediate formation.

- Step 2 : Adjust reaction temperature (e.g., 0–5°C for bromination) and catalysts (e.g., FeBr₃ for bromine activation) to suppress over-substitution .

- Step 3 : Purify intermediates via flash column chromatography (hexane/ethyl acetate gradients) to isolate the desired product and reduce impurities .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and aromatic ring symmetry. The methoxymethoxy group shows distinct singlet peaks for methylene (CH₂) and methoxy (OCH₃) protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+]: 245.02 g/mol) and isotopic patterns for bromine .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹ and C-O-C vibrations at ~1100 cm⁻¹) .

Q. How does the methoxymethoxy group influence the compound’s solubility and reactivity?

- Methodological Answer :

- Solubility : The methoxymethoxy group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) for cross-coupling reactions. Solubility can be quantified via partition coefficient (logP) calculations using software like ChemAxon .

- Reactivity : The group acts as a protecting moiety for hydroxyl groups, enabling selective functionalization of the bromine site in Suzuki-Miyaura couplings .

Advanced Research Questions

Q. How can researchers resolve regioselectivity challenges when introducing additional substituents to this compound?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to predict electron density maps and identify reactive sites. Tools like Gaussian or ORCA model transition states for substituent addition .

- Directed Metalation : Employ directing groups (e.g., sulfonyl chloride in related compounds) to guide lithiation or borylation at specific positions .

- Experimental Validation : Compare predicted vs. observed regioselectivity using X-ray crystallography or NOESY NMR to confirm spatial arrangements .

Q. What strategies mitigate competing reaction pathways in cross-coupling applications of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to optimize coupling efficiency. Ligands like XPhos reduce homocoupling byproducts .

- Solvent Optimization : Use toluene or THF to stabilize intermediates and reduce oxidative addition side reactions .

- Kinetic Monitoring : Track reaction progress via GC-MS or HPLC to identify and suppress pathways leading to dehalogenation or ether cleavage .

Q. How can computational tools predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., hydrolysis of methoxymethoxy groups) using software like GROMACS. Adjust protonation states to model acidic/basic environments .

- Thermogravimetric Analysis (TGA) : Experimentally validate thermal stability (e.g., decomposition onset at ~200°C) and correlate with computational predictions .

Data Contradictions & Resolution

Q. How should researchers address discrepancies in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Meta-Analysis : Compare reaction conditions (e.g., solvent purity, catalyst loading) across studies. For example, yields drop below 50% if bromine is partially hydrolyzed during synthesis .

- Reproducibility Protocols : Standardize inert atmosphere (N₂/Ar) and moisture-free conditions to align results with literature .

Application-Focused Questions

Q. What role does this compound play in synthesizing bioactive molecules?

- Methodological Answer :

- Pharmaceutical Intermediates : Serve as a precursor for kinase inhibitors by coupling with boronic acids via Suzuki reactions. Example: Attach pyridine moieties for ATP-binding site targeting .

- Probe Development : Functionalize with fluorescent tags (e.g., dansyl chloride) to study protein-ligand interactions via fluorescence polarization assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.